N-(3-pentyl)morpholine CAS number and synonyms
N-(3-pentyl)morpholine CAS number and synonyms
This technical guide provides an in-depth analysis of N-(3-Pentyl)morpholine , a tertiary amine structurally defined by a morpholine ring nitrogen-substituted with a 3-pentyl (1-ethylpropyl) group.[1]
Note on Nomenclature & CAS: The specific branched isomer N-(3-pentyl)morpholine is often chemically indexed as 4-(1-ethylpropyl)morpholine .[1] It is distinct from the linear isomer N-n-pentylmorpholine (CAS 5205-39-0).[1] Researchers must verify the specific isomer required, as commercial databases often default to the linear form.
Synthesis, Physicochemical Profile, and Application Logic[1]
Chemical Identity & Nomenclature
This compound belongs to the class of N-alkylmorpholines , widely utilized as catalysts in polyurethane chemistry and as lipophilic amine bases in organic synthesis.[1] The "3-pentyl" designation indicates the morpholine nitrogen is attached to the central carbon of the pentane chain, creating significant steric bulk around the nitrogen center compared to linear analogs.
| Parameter | Detail |
| Systematic Name | 4-(Pentan-3-yl)morpholine |
| IUPAC Name | 4-(1-Ethylpropyl)morpholine |
| Common Synonyms | N-(3-Pentyl)morpholine; N-(1-Ethylpropyl)morpholine; 3-Morpholinopentane |
| CAS Number | Not Widely Listed (Distinct from linear N-pentyl CAS 5205-39-0) |
| Molecular Formula | C₉H₁₉NO |
| Molecular Weight | 157.25 g/mol |
| SMILES | CCC(CC)N1CCOCC1 |
| Structure | Tertiary amine; Morpholine ring N-substituted with secondary alkyl group |
Physicochemical Profile (Predicted & Comparative)
The branching at the
| Property | Value / Prediction | Causality |
| Physical State | Colorless Liquid | Standard for low-MW tertiary amines.[1] |
| Boiling Point | ~185–195 °C (at 760 mmHg) | Estimated based on N-butylmorpholine (154°C) and N-pentylmorpholine homologs.[1] |
| Density | ~0.90–0.92 g/cm³ | Typical for alkylmorpholines. |
| Basicity (pKa) | ~7.5 – 8.0 | The steric bulk of the 3-pentyl group slightly suppresses protonation compared to N-ethylmorpholine (pKa ~7.7).[1] |
| Solubility | Organic Solvents (Excellent); Water (Low) | The C5 lipophilic tail reduces water miscibility compared to N-methylmorpholine.[1] |
| Flash Point | ~60–70 °C | Flammable liquid classification likely. |
Synthesis & Manufacturing Protocol
The most robust synthetic route for N-(3-pentyl)morpholine is Reductive Amination .[1] Direct alkylation (using 3-bromopentane) is discouraged due to competing elimination reactions (E2) caused by the secondary nature of the alkyl halide and the basicity of morpholine.
Protocol: Reductive Amination of 3-Pentanone
Reaction Logic: This method avoids quaternary ammonium salt formation and elimination byproducts. 3-Pentanone condenses with morpholine to form an enamine/iminium intermediate, which is immediately reduced.[1]
Reagents:
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Morpholine (1.0 equiv)[1]
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3-Pentanone (1.1 equiv)[1]
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Reducing Agent: Sodium Triacetoxyborohydride (STAB) or H₂/Pd-C[1]
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Solvent: Dichloroethane (DCE) or Ethanol[1]
Step-by-Step Workflow:
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Imine Formation: Charge a reactor with 3-pentanone and morpholine in DCE. Add a catalytic amount of Acetic Acid to activate the ketone.
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Reduction: Add Sodium Triacetoxyborohydride portion-wise at 0°C. The mild nature of STAB prevents reduction of the ketone itself.
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Quench: After 12–16 hours, quench with saturated aqueous NaHCO₃.
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Isolation: Extract the organic layer, dry over MgSO₄, and concentrate.
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Purification: Distill under reduced pressure to obtain the pure tertiary amine.
Synthesis Pathway Visualization
Caption: Reductive amination pathway avoiding E2 elimination side-reactions common in direct alkylation.
Applications in Drug Development & Catalysis
A. Sterically Hindered Base (Organic Synthesis)
N-(3-Pentyl)morpholine serves as a "Goldilocks" base—more hindered than N-ethylmorpholine but less hindered than N-tert-butyl or Diisopropylethylamine (DIPEA).[1]
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Use Case: Scavenging acid in acylation reactions where nucleophilic attack by the base must be minimized.
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Advantage: The morpholine oxygen provides a secondary dipole that can assist in solubility of cationic intermediates without participating in the reaction.
B. Polyurethane Catalysis
Substituted morpholines are standard "blowing" and "gelling" catalysts in foam production.
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Mechanism: The tertiary nitrogen activates water (blowing reaction) or the polyol (gelling reaction).
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Specificity: The 3-pentyl group increases the catalyst's lipophilicity, improving compatibility with hydrophobic polyols and retarding the catalytic onset (delayed action) compared to N-methylmorpholine.[1]
C. Pharmaceutical Intermediate
Used as a building block for:
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Fungicides: Analogous to Fenpropimorph (which contains a substituted alkyl-morpholine motif).[1]
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Local Anesthetics: Morpholine derivatives often exhibit sodium channel blocking activity.
Analytical Characterization (Self-Validation)
To verify the identity of the synthesized compound, the following spectral signatures must be confirmed.
| Technique | Expected Signature | Interpretation |
| ¹H NMR | δ ~2.2 ppm (m, 1H) | The methine proton (CH) at the branching point (N-CH-(Et)₂).[1] |
| ¹H NMR | δ ~3.6 ppm (t, 4H) | Protons adjacent to Oxygen in the morpholine ring (characteristic ether shift). |
| ¹H NMR | δ ~2.4 ppm (t, 4H) | Protons adjacent to Nitrogen in the morpholine ring. |
| ¹³C NMR | δ ~67 ppm | Carbons next to Oxygen (Morpholine ring). |
| ¹³C NMR | δ ~60–65 ppm | The methine carbon (CH) attached to Nitrogen. |
| Mass Spec | m/z = 157 [M]⁺ | Molecular ion peak. |
References
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National Institute of Standards and Technology (NIST). Morpholine Derivatives and Spectral Data. NIST Chemistry WebBook, SRD 69. [Link][1]
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PubChem. Compound Summary: N-Alkylmorpholines.[1] National Library of Medicine. [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]
